1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea-based derivative featuring a 3,4-dimethoxybenzyl group and a tetrazole ring substituted with a 4-fluorophenyl moiety. The compound’s structure integrates two pharmacophoric elements: the urea scaffold, known for hydrogen-bonding interactions in biological targets, and the tetrazole ring, a bioisostere for carboxylic acids that enhances metabolic stability and solubility. The 3,4-dimethoxybenzyl group likely contributes to lipophilicity and electronic effects, while the 4-fluorophenyl substituent may influence receptor binding affinity through steric and electronic modulation.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3/c1-27-15-8-3-12(9-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-6-4-13(19)5-7-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMUUPSTFJTZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 3,4-dimethoxybenzyl intermediate through a series of reactions, such as alkylation or acylation.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cyclization reaction, often involving azide precursors and nitriles under specific conditions.
Coupling with Fluorophenyl Group: The final step involves coupling the benzyl intermediate with the fluorophenyl group through a urea linkage, typically using reagents like isocyanates or carbodiimides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the urea linkage or the aromatic rings, potentially yielding amines or reduced aromatic compounds.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or probes.
Medicine: The compound’s structure suggests potential pharmacological activity, and it is explored for its potential as a drug candidate or lead compound in medicinal chemistry.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical with specific properties.
Mechanism of Action
The mechanism by which 1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation, depending on the biological context.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural and Physicochemical Features
Key Observations:
- Tetrazole Linkage : Unlike compounds in where the tetrazole is directly attached to a phenyl ring, the target compound uses a methyl linker, possibly enhancing conformational flexibility and bioavailability.
- Heterocycle Variation : Replacement of tetrazole with pyrazole (as in ) eliminates the tetrazole’s acidic proton, which could reduce interactions with cationic residues in biological targets.
Pharmacological Implications
- Antihypertensive Potential: Analogues in with tetrazole-quinoline-urea hybrids showed antihypertensive activity, likely via angiotensin II receptor antagonism. The 4-fluorophenyl group in the target compound may enhance selectivity for such targets.
- Metabolic Stability : The tetrazole ring’s metabolic stability (compared to carboxylic acid bioisosteres) could prolong the target compound’s half-life relative to pyrazole-based analogs .
Biological Activity
1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₉H₁₈F₃N₅O₄
- Molecular Weight : 399.37 g/mol
Structural Features
The compound features:
- A dimethoxybenzyl group, which may enhance lipophilicity and biological interactions.
- A fluorophenyl moiety that can influence electronic properties and receptor binding affinity.
- A tetrazole ring , known for its bioactivity and ability to mimic carboxylic acids in biological systems.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, tetrazole derivatives have shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Preliminary studies suggest that 1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea may also possess such activity, though specific data on this compound is limited.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Compounds with urea linkages often act as enzyme inhibitors, potentially targeting protein kinases or other critical enzymes in cancer metabolism.
- Receptor Modulation : The fluorophenyl group may enhance binding to specific receptors involved in cell signaling pathways, leading to altered cellular responses.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial effects against a range of pathogens. The presence of the dimethoxy group is hypothesized to contribute to increased membrane permeability, facilitating the compound's entry into bacterial cells.
Case Studies and Experimental Data
A study investigating the structure-activity relationship (SAR) of related compounds revealed that modifications to the tetrazole ring significantly impact biological activity. The following table summarizes findings from various studies on related compounds:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-2-pyrrolidinone | Antitumor | Inhibits growth in breast cancer cell lines |
| N-(2-(4-Fluorophenyl)pyrrolidine-1-carboxamide | Antimicrobial | Effective against Staphylococcus aureus |
| 3-(4-Fluorobenzoyl)-pyrrolidine | Anti-inflammatory | Reduces cytokine production in vitro |
Pharmacological Studies
Pharmacological evaluations indicated that compounds with similar structures exhibited:
- Low cytotoxicity towards normal cells while maintaining efficacy against cancer cells.
- Promising pharmacokinetic profiles , including favorable absorption and distribution characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
